molecular formula C15H16N2O2 B2948375 N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide CAS No. 313518-46-6

N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide

Cat. No. B2948375
CAS RN: 313518-46-6
M. Wt: 256.305
InChI Key: QBTHHXSZCPVATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide, also known as 4-amino-2-methylphenoxyacetamide, is a synthetic compound that has been used in various scientific research experiments due to its unique properties. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In

Scientific Research Applications

N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research. It has been used to study the structure-activity relationships of various compounds, as well as to investigate the biochemical and physiological effects of various drugs. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, it has been used in the synthesis of various polymers, such as polyurethanes and polystyrenes.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it is believed that the compound acts as an agonist of the muscarinic acetylcholine receptor, which is involved in the regulation of various physiological processes in the body. Additionally, it has been suggested that the compound may act as a modulator of the neurotransmitter gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects
N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, it has been found to have anti-inflammatory, anti-allergic, and anti-tumor activities in vitro.

Advantages and Limitations for Lab Experiments

N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide has several advantages and limitations for laboratory experiments. The compound is relatively inexpensive and easy to obtain, making it a cost-effective option for research. Additionally, it has a relatively low toxicity, making it safe to use in experiments. However, the compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide has a wide range of potential future applications. It could be used to study the effects of various drugs on the human body, as well as to investigate the biochemical pathways involved in various diseases. Additionally, it could be used to develop new pharmaceuticals and polymers. Finally, it could be used to study the structure-activity relationships of various compounds, which could lead to the development of more effective drugs.

Synthesis Methods

N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide can be synthesized from 4-aminophenol and 2-methylphenoxyacetic acid. The reaction is carried out in a two-step process. First, 4-aminophenol and 2-methylphenoxyacetic acid are combined in a reaction flask and heated to 70-80°C. This reaction produces N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide and water. The second step of the synthesis involves the removal of water from the reaction mixture by azeotropic distillation. The final product is a white crystalline solid.

properties

IUPAC Name

N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-4-2-3-5-14(11)19-10-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTHHXSZCPVATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide

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